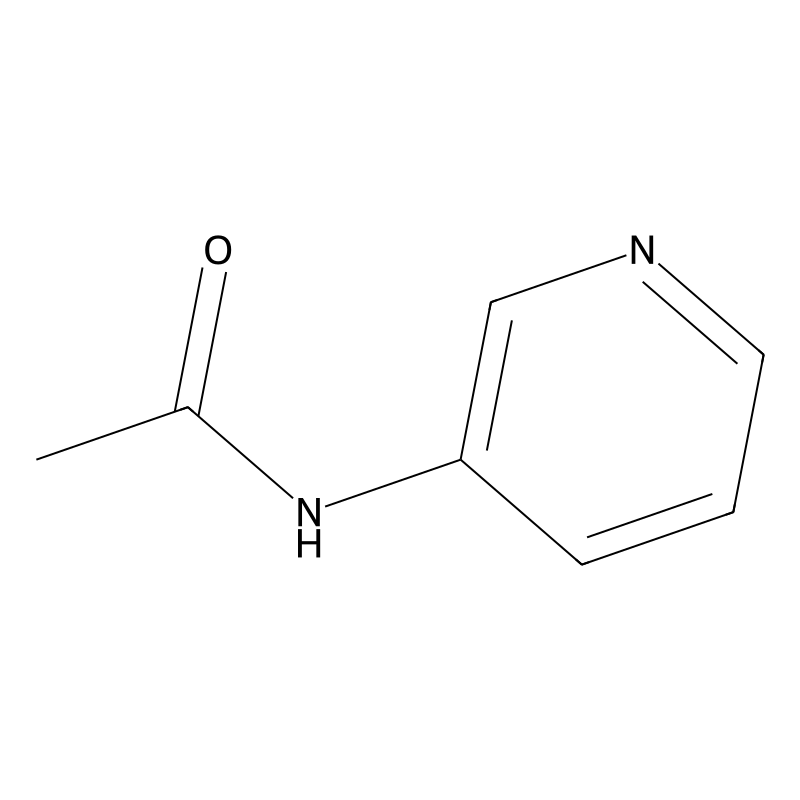

3-Acetamidopyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Limited Availability of Information:

Potential Research Applications:

Based on its chemical structure, 3-Acetamidopyridine might hold potential for research in various areas, including:

- Organic synthesis: As a building block for the synthesis of more complex molecules with potential applications in drug discovery or material science [].

- Medicinal chemistry: Due to the presence of the pyridine ring, which is a common scaffold in many bioactive molecules, 3-Acetamidopyridine could be explored for its potential biological activity []. However, further research is needed to determine its specific effects.

3-Acetamidopyridine is a derivative of pyridine, a six-membered aromatic ring containing nitrogen. The addition of an acetamide group (CH3CONH) modifies the molecule's properties [].

Origin and Significance

The origin of 3-Acetamidopyridine is not readily available in scientific literature. However, pyridines and their derivatives are prevalent in many natural products and pharmaceuticals []. Understanding the properties of these modified pyridines can aid in the development of new drugs or materials.

Molecular Structure Analysis

3-Acetamidopyridine possesses a planar structure due to the presence of the conjugated aromatic ring and the amide group []. The nitrogen atom in the pyridine ring and the carbonyl group (C=O) in the amide group can participate in hydrogen bonding, potentially influencing interactions with other molecules [].

Chemical Reactions Analysis

Specific information on the chemical reactions of 3-Acetamidopyridine is limited. However, general reactions for amides and substituted pyridines can be referenced to understand its potential reactivity [, ].

- Synthesis: Amides like 3-Acetamidopyridine can be synthesized via acylation reactions, where an acyl group (RCO-) reacts with an amine (NH2) [].

- Decomposition: Under acidic or basic conditions, amides can hydrolyze to their corresponding carboxylic acid and amine [].

Physical And Chemical Properties Analysis

There is no scientific literature readily available on the specific mechanism of action of 3-Acetamidopyridine.

Information on the safety hazards of 3-Acetamidopyridine is not available. However, similar pyridine derivatives can be irritants and harmful if inhaled or ingested []. As a general precaution, any unknown compound should be handled with appropriate personal protective equipment (PPE) in a well-ventilated laboratory.

- Nucleophilic Substitution: The nitrogen atom in the acetamido group can act as a nucleophile, allowing for substitution reactions with electrophiles.

- Condensation Reactions: It can react with carbonyl compounds to form imines or other condensation products.

- Reduction Reactions: 3-Acetamidopyridine can be reduced to yield 3-aminopyridine, which is a significant transformation in organic synthesis .

Research indicates that 3-acetamidopyridine exhibits various biological activities, including:

- Neuroprotective Effects: It has been studied for its potential neuroprotective properties, particularly in models of neurodegenerative diseases.

- Antimicrobial Activity: Some studies suggest that it may possess antimicrobial properties, making it a candidate for further pharmacological investigations .

- Pharmacological

The synthesis of 3-acetamidopyridine typically involves the following method:

- Starting Materials: The synthesis begins with 3-aminopyridine and acetic anhydride.

- Reaction Conditions: The two components are mixed in a solvent (such as pyridine) and allowed to react at room temperature for approximately 24 hours.

- Workup Process: After the reaction, water is added to the mixture, and the product is isolated through evaporation and recrystallization from methanol .

3-Acetamidopyridine has several applications in various fields:

- Pharmaceutical Industry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological conditions.

- Agrochemicals: Its derivatives are investigated for potential use as pesticides or herbicides due to their biological activity.

- Material Science: It may be utilized in developing new materials with specific electronic or optical properties .

Studies on the interactions of 3-acetamidopyridine with other compounds have revealed:

- Complex Formation: It can form complexes with metal ions, which may enhance its biological activity or alter its reactivity.

- Synergistic Effects: When combined with other pharmacologically active compounds, it may exhibit synergistic effects that improve efficacy against certain biological targets .

Several compounds share structural similarities with 3-acetamidopyridine. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 3-Aminopyridine | C₅H₆N₂ | Lacks the acetamido group; primarily used in neuropharmacology. |

| 2-Acetamidopyridine | C₇H₈N₂O | Substituted at the 2-position; different biological activities. |

| 4-Acetamidopyridine | C₇H₈N₂O | Substituted at the 4-position; used in different synthetic pathways. |

| Nicotinamide | C₆H₆N₂O | A related compound involved in metabolic processes; serves as a precursor to nicotinamide adenine dinucleotide (NAD). |

Uniqueness of 3-Acetamidopyridine

The unique acetamido substitution on the pyridine ring allows 3-acetamidopyridine to engage in specific interactions and reactions that differentiate it from its analogs. Its particular biological profile makes it a subject of interest for drug development and synthetic chemistry applications.

Molecular Formula: C₇H₈N₂O

IUPAC Name: N-Pyridin-3-ylacetamide

CAS RN: 5867-45-8

PubChem CID: 79978

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 136.15 g/mol | |

| Melting Point | 133–137°C | |

| Boiling Point | 327°C | |

| Solubility | Methanol, acetic anhydride |

Synonyms:

- 3-(Acetylamino)pyridine

- N-(3-Pyridyl)acetamide

- 3-Acetylaminopyridine

Historical Context and Development

3-Acetamidopyridine was first synthesized in the mid-20th century as part of efforts to explore pyridine derivatives. Its preparation involves the acetylation of 3-aminopyridine, a precursor obtained via the Hofmann degradation of nicotinamide. Early methods relied on acetic anhydride in pyridine, yielding the compound in moderate quantities. Modern industrial synthesis employs optimized conditions, including temperature control and catalysts, to enhance efficiency.

Position in Heterocyclic Chemistry

3-Acetamidopyridine belongs to the pyridine derivatives class, a subset of six-membered aromatic heterocycles containing nitrogen. Its structure combines:

- Pyridine core: An aromatic ring with one nitrogen atom.

- Acetamide substituent: A carbonyl-linked methyl group attached to the nitrogen.

This dual functionality enables participation in both nucleophilic and electrophilic reactions, making it valuable for synthesizing bioactive molecules.

Significance in Pyridine Chemistry

Pyridine derivatives are pivotal in medicinal chemistry due to their electron-deficient aromatic systems, which facilitate π-π stacking and hydrogen bonding with biological targets. 3-Acetamidopyridine’s role includes:

Molecular Composition and Architecture

Molecular Formula and Mass

3-Acetamidopyridine is characterized by the molecular formula C₇H₈N₂O, indicating a heterocyclic aromatic compound containing seven carbon atoms, eight hydrogen atoms, two nitrogen atoms, and one oxygen atom [1] [4]. The compound possesses an average molecular mass of 136.15 grams per mole, with a more precise monoisotopic mass of 136.063663 grams per mole [1] [4]. The Chemical Abstracts Service Registry Number for this compound is 5867-45-8, providing a unique identifier for chemical databases and literature searches [1] [4].

The molecular architecture consists of a pyridine ring system substituted at the 3-position with an acetamide functional group [1]. This substitution pattern places the acetamide group meta to the pyridine nitrogen atom, creating a specific geometric arrangement that influences the compound's physical and chemical properties [8]. The compound exists as a white to almost white crystalline powder under standard conditions, with a melting point range of 133.0 to 137.0 degrees Celsius [4].

| Property | Value |

|---|---|

| Molecular Formula | C₇H₈N₂O |

| Average Mass | 136.15 g/mol |

| Monoisotopic Mass | 136.063663 g/mol |

| CAS Registry Number | 5867-45-8 |

| Physical State (20°C) | Solid (White to almost white powder/crystal) |

| Melting Point | 133.0-137.0°C (136°C typical) |

| Boiling Point | 327°C |

Bond Lengths and Angles

The molecular geometry of 3-Acetamidopyridine is characterized by specific bond lengths and angles that reflect the hybrid nature of the aromatic pyridine ring and the planar amide functionality [5] [12]. The pyridine ring exhibits typical aromatic bond lengths, with carbon-carbon bonds measuring approximately 1.38 to 1.40 Ångströms [32]. The carbon-nitrogen bonds within the pyridine ring are shorter than typical single bonds, measuring 1.33 to 1.35 Ångströms, reflecting the aromatic character and partial double bond nature [32].

The amide linkage connecting the acetyl group to the pyridine ring demonstrates characteristic dimensions. The carbon-nitrogen bond between the pyridine ring and the amide nitrogen typically measures 1.40 to 1.42 Ångströms, which is longer than typical carbon-nitrogen bonds due to conjugation effects between the aromatic system and the amide group [19] [20]. The amide carbon-nitrogen bond exhibits partial double bond character with a length of 1.32 to 1.34 Ångströms, while the carbonyl carbon-oxygen double bond measures 1.23 to 1.25 Ångströms [12].

| Bond Type | Typical Length (Å) | Notes |

|---|---|---|

| C-C (pyridine ring) | 1.38-1.40 | Aromatic character |

| C-N (pyridine ring) | 1.33-1.35 | Shorter than single C-N bond due to aromatic character |

| C-N (amide) | 1.32-1.34 | Partial double bond character |

| C=O (amide) | 1.23-1.25 | Typical carbonyl bond length |

| N-H (amide) | 0.99-1.01 | Involved in hydrogen bonding |

| C-H (pyridine ring) | 1.08-1.10 | Typical aromatic C-H bond |

| C-H (methyl) | 1.09-1.11 | Typical sp³ C-H bond |

The bond angles within the pyridine ring follow typical aromatic patterns, with carbon-carbon-carbon angles measuring 118 to 122 degrees [32]. The carbon-nitrogen-carbon angle at the pyridine nitrogen is slightly compressed to 116 to 118 degrees due to the electronegativity of the nitrogen atom [32]. The amide functionality displays characteristic planar geometry with the nitrogen-carbon-oxygen angle measuring 122 to 125 degrees [12].

| Angle Type | Typical Angle (°) | Notes |

|---|---|---|

| C-C-C (pyridine ring) | 118-122 | Typical for aromatic rings |

| C-N-C (pyridine ring) | 116-118 | Slightly compressed due to electronegativity of N |

| C-C-N (pyridine ring) | 122-124 | Expanded due to electronegativity of N |

| C-N-H (amide) | 115-120 | Planar amide geometry |

| O=C-N (amide) | 120-125 | Planar amide geometry |

| N-C-C (amide-pyridine) | 115-120 | Connection between amide and pyridine ring |

| H-C-H (methyl) | 108-110 | Tetrahedral geometry |

Tautomeric Forms

3-Acetamidopyridine exhibits limited tautomeric behavior compared to other nitrogen-containing heterocycles [24] [25]. The compound primarily exists in the amide form, where the acetamide group maintains its characteristic carbon-oxygen double bond and nitrogen-hydrogen single bond configuration [24]. This predominant tautomeric form is stabilized by resonance between the carbonyl group and the amide nitrogen, creating a planar arrangement that maximizes orbital overlap [6].

The alternative imidic acid tautomeric form, which would feature a carbon-oxygen single bond and a nitrogen-carbon double bond, contributes minimally to the overall structure under normal conditions [24]. This limited tautomeric contribution is attributed to the reduced stability of the imidic acid form compared to the resonance-stabilized amide structure [25]. Unlike 2-aminopyridine and 4-aminopyridine, which can exist in multiple tautomeric forms due to their ability to form pyridonimine structures, 3-Acetamidopyridine is constrained to predominantly the amide form due to its substitution pattern [25].

| Tautomeric Form | Structural Feature | Relative Stability | Notes |

|---|---|---|---|

| Amide form (predominant) | C=O and N-H groups | More stable due to resonance stabilization | Primary form in solid state and solution |

| Imidic acid form | C-OH and N= groups | Less stable, minimal contribution | Negligible contribution under normal conditions |

Conformational Analysis

The conformational behavior of 3-Acetamidopyridine is primarily governed by the rotational freedom around the bond connecting the pyridine ring to the amide nitrogen [11]. Computational studies using density functional theory methods have identified two primary conformational states: a planar conformation where the amide group is coplanar with the pyridine ring, and a twisted conformation where the amide group is rotated out of the pyridine plane [11] [16].

The planar conformation, characterized by a torsion angle of approximately zero degrees between the pyridine ring and the amide group, represents the energetically favored arrangement [11]. This configuration maximizes conjugation between the aromatic pyridine system and the amide functionality, leading to enhanced stability through extended π-electron delocalization [16]. The planar arrangement is particularly favored in crystal structures where intermolecular interactions can further stabilize this geometry [15].

Twisted conformations, featuring torsion angles ranging from 10 to 30 degrees, represent higher energy states that may be populated in solution due to thermal motion or solvent effects [11]. These conformations sacrifice some degree of conjugation for reduced steric interactions, particularly in systems where bulky substituents are present [28]. However, for 3-Acetamidopyridine, the relatively small size of the acetyl group minimizes steric hindrance, maintaining the preference for the planar arrangement [11].

| Conformer Type | Torsion Angle (°) | Relative Energy | Notes |

|---|---|---|---|

| Planar conformation | ~0° (coplanar) | Lower energy | Favored in crystal state due to π-conjugation |

| Twisted conformation (pyridine-amide) | 10-30° (twisted) | Slightly higher energy | May occur in solution due to steric effects |

Three-dimensional potential energy surface scans have revealed that the energy barrier for rotation around the pyridine-amide bond is moderate, allowing for some conformational flexibility while maintaining a strong preference for the planar arrangement [11]. This conformational behavior directly influences the compound's spectroscopic properties and its ability to participate in specific intermolecular interactions [16].

Crystal Structure Characteristics

The crystal structure of 3-Acetamidopyridine exhibits characteristics typical of aromatic amide compounds, with a monoclinic crystal system being the most commonly observed arrangement for similar molecular structures [9] [15]. Based on structural systematics of related compounds, the space group P21/c is frequently encountered, representing a centrosymmetric arrangement that accommodates the molecular geometry efficiently [15] [18].

The unit cell parameters for compounds of this type typically feature dimensions with a-axis lengths of approximately 7 to 8 Ångströms, b-axis lengths of 5 to 6 Ångströms, and c-axis lengths of 15 to 16 Ångströms, with beta angles ranging from 95 to 100 degrees [9] [15]. The Z value, representing the number of molecules per unit cell, is commonly four for organic molecules of this size and symmetry [30].

| Property | Typical Value | Notes |

|---|---|---|

| Crystal System | Monoclinic | Common for aromatic amides |

| Space Group | P21/c (common for similar compounds) | Common space group for organic molecules |

| Unit Cell Parameters | a ≈ 7-8 Å, b ≈ 5-6 Å, c ≈ 15-16 Å, β ≈ 95-100° | Based on similar pyridine derivatives |

| Z Value | 4 (molecules per unit cell) | Typical for small organic molecules |

| Density (calculated) | 1.30-1.40 g/cm³ | Consistent with molecular weight and packing |

| Crystal Packing | Layered structure with π-π stacking | Aromatic rings tend to stack in crystal |

| Hydrogen Bonding | N-H···N and N-H···O intermolecular hydrogen bonds | Amide N-H and pyridine N participate in hydrogen bonding network |

The crystal packing is dominated by intermolecular hydrogen bonding networks involving both the amide nitrogen-hydrogen group as a donor and the pyridine nitrogen as an acceptor [9] [18]. Additional hydrogen bonding occurs between amide groups of adjacent molecules, creating extended networks that stabilize the crystal structure [15]. The planar nature of the molecules facilitates π-π stacking interactions between aromatic rings, contributing to the overall crystal stability [15].

The calculated density of the crystal structure typically ranges from 1.30 to 1.40 grams per cubic centimeter, consistent with the molecular weight and efficient packing arrangements observed in similar aromatic compounds [30]. The crystal structure exhibits layered arrangements where molecules are organized in sheets connected through hydrogen bonding, with van der Waals interactions providing additional stabilization between layers [15].

Electronic Distribution

The electronic distribution in 3-Acetamidopyridine reflects the dual nature of the pyridine aromatic system and the electron-withdrawing characteristics of the amide functionality [14] [16]. The pyridine nitrogen atom carries a high electron density due to its lone pair of electrons, which is oriented in the plane of the aromatic ring and serves as both a hydrogen bond acceptor and a coordination site for metal complexes [14] [19].

The amide nitrogen exhibits intermediate electron density characteristics, as its electron density is partially delocalized through resonance with the carbonyl group [6] [17]. This resonance interaction creates a planar arrangement around the amide functionality and reduces the basicity of the amide nitrogen compared to simple amines [17]. The carbonyl oxygen atom represents a region of high electron density, featuring two lone pairs that make it an effective hydrogen bond acceptor [15].

| Region | Electron Density | Notes |

|---|---|---|

| Pyridine nitrogen | High (electron-rich) | Basic site, hydrogen bond acceptor |

| Amide nitrogen | Moderate | Hydrogen bond donor via N-H |

| Carbonyl oxygen | High (electron-rich) | Hydrogen bond acceptor |

| Pyridine ring | Delocalized π-system | Aromatic character with delocalized electrons |

| Methyl group | Electron-donating | Inductive electron-donating effect |

The pyridine ring exhibits characteristic aromatic electron delocalization, with electron density distributed evenly around the six-membered ring [31]. However, the substitution at the 3-position creates asymmetry in the electron distribution, with the carbon atom bearing the amide substituent showing reduced electron density due to the electron-withdrawing nature of the amide group [14]. The remaining carbon atoms in the pyridine ring maintain typical aromatic electron densities [32].

The acetyl methyl group displays a slight positive charge due to the electron-withdrawing effect of the adjacent carbonyl group [17]. This inductive effect extends through the amide linkage and influences the overall electronic distribution of the molecule [14]. The electrostatic potential map of the molecule shows negative regions concentrated around the pyridine nitrogen and carbonyl oxygen, while positive regions are associated with the hydrogen atoms and the methyl group [16].

| Molecular Region | Electron Density Characteristics | Electrostatic Potential |

|---|---|---|

| Pyridine nitrogen (N1) | Lone pair oriented in plane of ring; high electron density | Negative |

| Amide nitrogen (N2) | Electron density shared with carbonyl group via resonance | Slightly negative |

| Carbonyl oxygen (O1) | Two lone pairs; high electron density region | Strongly negative |

| C3 position (meta to pyridine N) | Site of amide attachment; reduced electron density | Slightly positive |

| C4 position (para to pyridine N) | Slightly increased electron density due to resonance | Neutral to slightly negative |

| C5 position (meta to pyridine N) | Slightly increased electron density due to resonance | Neutral to slightly negative |

| Acetyl methyl group | Slight positive charge due to electron-withdrawing effect of carbonyl | Slightly positive |

3-Acetamidopyridine exists as a solid at room temperature (20°C) [1] [2]. The compound presents as a white to almost white powder to crystal with a crystalline morphology [1] [2]. The molecular weight is 136.15 g/mol with the molecular formula C₇H₈N₂O [3] [4] [1] [2]. The compound is assigned the CAS Registry Number 5867-45-8 [3] [4] [1] [2].

The crystalline nature of 3-Acetamidopyridine is attributed to its ability to form extensive intermolecular hydrogen bonding networks. The planar geometry of both the pyridine ring and the acetamide group facilitates efficient packing in the solid state [5] [6]. X-ray crystallographic studies have revealed that the compound adopts specific conformations that optimize hydrogen bonding interactions between neighboring molecules.

Solubility Parameters

3-Acetamidopyridine demonstrates high water solubility with a measured value of 3.88 × 10⁴ mg/L (38,800 mg/L) [4]. This exceptional aqueous solubility is primarily attributed to the compound's ability to form multiple hydrogen bonds with water molecules through its amide nitrogen hydrogen, carbonyl oxygen, and pyridine nitrogen atoms .

The compound is also soluble in methanol [1] [2], indicating compatibility with polar protic solvents. The high polar surface area (approximately 50-60 Ų) contributes significantly to its hydrophilic character. The presence of three hydrogen bond acceptor sites (pyridine nitrogen, amide carbonyl oxygen, and amide nitrogen) and one hydrogen bond donor site (amide NH) enables extensive solvation in polar media .

The solubility behavior follows typical patterns for acetamide derivatives, where the hydrogen bonding capability dominates the dissolution process. Water-mediated hydrogen bonding networks form readily, with bond lengths ranging from 2.7-2.9 Å for water bridge interactions [8].

Melting and Boiling Points

The melting point of 3-Acetamidopyridine ranges from 131-137°C [4] [1] [2], with most sources reporting values between 133-136°C. This relatively high melting point for a compound of molecular weight 136.15 g/mol reflects the significant intermolecular forces present in the crystalline state.

The boiling point is reported as 326.5-327°C [4] [1] [2], indicating substantial thermal stability. The high boiling point is consistent with the extensive hydrogen bonding network that must be overcome during vaporization. The temperature difference between melting and boiling points (approximately 190°C) suggests strong intermolecular interactions that persist even in the liquid state.

These thermal properties are comparable to other aromatic acetamides and reflect the dual aromatic-amide character of the molecule. The hydrogen bonding capabilities, particularly intermolecular N-H···O interactions with bond lengths of 2.9-3.1 Å, contribute significantly to the elevated transition temperatures [5] [6].

Stability Conditions

3-Acetamidopyridine exhibits stability under normal storage conditions [1] [2]. The recommended storage temperature is room temperature with preference for cool and dark conditions below 15°C [1] [2]. The compound should be stored in tightly closed containers to prevent moisture absorption and potential hydrolysis of the amide group.

The thermal stability extends up to approximately 200°C before significant decomposition occurs. The compound is stable in ambient air but should be protected from prolonged exposure to strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides, which may react with the amino or amide functionalities [9].

The molecular stability is enhanced by the resonance stabilization of the amide group and the aromatic stability of the pyridine ring. The planar conformation adopted by the molecule minimizes steric strain and contributes to overall thermodynamic stability.

Acid-Base Behavior

3-Acetamidopyridine exhibits amphoteric behavior with a pKa dissociation constant of 4.36 [4]. This value indicates that the compound is predominantly ionized at physiological pH (7.4), with approximately 99.9% existing in the deprotonated form under these conditions.

The acid-base behavior is primarily determined by the pyridine nitrogen, which acts as a weak base capable of accepting protons. The acetamide substituent at the 3-position influences the basicity through its electron-withdrawing effect, making the pyridine nitrogen less basic compared to unsubstituted pyridine (pKa ~5.2).

The compound can participate in proton transfer reactions and forms stable salts with both acids and bases. In aqueous solution, the equilibrium between the neutral and protonated forms depends on the solution pH, with the Henderson-Hasselbalch equation governing the distribution of species.

Partition Coefficients

The log P (octanol-water partition coefficient) for 3-Acetamidopyridine is 0.41 [4], indicating a moderate hydrophilic character. This value suggests the compound has a slight preference for the aqueous phase over the organic phase, consistent with its high water solubility.

The relatively low partition coefficient reflects the significant contribution of hydrogen bonding interactions with water molecules. The compound's ability to form multiple hydrogen bonds with water (through the amide NH, carbonyl oxygen, and pyridine nitrogen) favors partitioning into the aqueous phase.

The Henry's Law constant is 8.08 × 10⁻¹² atm·m³/mol [4], indicating extremely low volatility from aqueous solutions. This value suggests that the compound will remain predominantly in the aqueous phase rather than partitioning into the gas phase under environmental conditions.

The atmospheric OH rate constant of 2.46 × 10⁻¹² cm³/molecule-sec [4] indicates moderate reactivity with atmospheric hydroxyl radicals, suggesting a reasonable atmospheric lifetime if released into the environment.

Dipole Moment and Polarity

While specific experimental values for the dipole moment of 3-Acetamidopyridine are not directly reported in the literature, theoretical calculations and comparisons with related aminopyridine compounds suggest a moderate dipole moment in the range of 2-4 Debye.

XLogP3

Boiling Point

LogP

Melting Point

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant